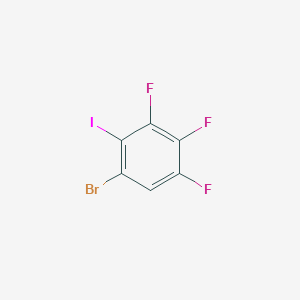

1-Bromo-3,4,5-trifluoro-2-iodobenzene

Description

Contextual Significance of Highly Substituted Haloarenes in Modern Chemistry

Highly substituted haloarenes are invaluable building blocks in organic synthesis. Their utility stems from the ability of the halogen atoms to serve as versatile functional handles for a variety of chemical transformations, most notably in cross-coupling reactions. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. This capability has profound implications for the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. The presence of multiple halogens on a single aromatic ring opens up possibilities for sequential and site-selective reactions, enabling the construction of intricate molecular frameworks that would be challenging to assemble through other means. embibe.comncert.nic.in

Overview of Organobromine, Organoiodine, and Organofluorine Chemistry

The chemical behavior of 1-Bromo-3,4,5-trifluoro-2-iodobenzene is a composite of the individual characteristics of its halogen substituents.

Organobromine Chemistry: The carbon-bromine (C-Br) bond is of intermediate strength and polarity among the halogens. wikipedia.orgwikipedia.org This balance makes organobromine compounds reactive enough to participate in a wide range of reactions, including Grignard reagent formation and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while often being more stable and less costly to handle than their organoiodine counterparts. wikipedia.org Organobromides are prevalent in nature, with thousands of compounds identified from marine and terrestrial sources. rsc.org

Organoiodine Chemistry: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. wikipedia.org This low bond strength makes organoiodine compounds highly reactive and excellent substrates for cross-coupling reactions, often proceeding under milder conditions than the corresponding bromides or chlorides. wikipedia.org The iodide ion is also an excellent leaving group in nucleophilic substitution reactions. wikipedia.org A unique feature of organoiodine chemistry is the existence of stable hypervalent iodine compounds, where iodine is in a higher oxidation state, which act as powerful oxidizing agents in organic synthesis. wikipedia.orgnih.govmanac-inc.co.jp

Organofluorine Chemistry: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. wikipedia.orgnih.gov This high bond strength imparts exceptional stability to organofluorine compounds. alfa-chemistry.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including acidity, lipophilicity, and metabolic stability. alfa-chemistry.com Consequently, organofluorine compounds are of immense importance in the pharmaceutical and agrochemical industries. wikipedia.orgyoutube.com However, the strength of the C-F bond also presents a significant challenge for its selective cleavage and functionalization. wikipedia.org

Specific Structural Features and Unique Challenges of Polyhalogenated Benzenes with Differentiated Halogens

The presence of multiple, different halogen atoms on a single benzene (B151609) ring, as seen in this compound, introduces a layer of complexity and opportunity in its chemical utilization. The primary challenge lies in achieving site-selectivity in its reactions. Due to the differential reactivity of the C-I, C-Br, and C-F bonds, it is theoretically possible to functionalize one position while leaving the others intact. The general order of reactivity for these halogens in common cross-coupling reactions is I > Br > Cl > F. This hierarchy allows for a programmed, sequential approach to modifying the molecule.

However, factors such as steric hindrance from adjacent bulky groups, the electronic effects of the substituents, and the specific reaction conditions (catalyst, ligands, solvent, temperature) can all influence the outcome and potentially override the inherent reactivity order. For instance, the choice of catalyst and ligands can be tuned to favor the activation of a typically less reactive C-Br bond over a more reactive C-I bond. Achieving high selectivity for the functionalization of one specific halogen in the presence of others remains a significant area of research in synthetic chemistry. acs.orgnih.govescholarship.orgnih.gov

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 202925-02-8 chemicalbook.comchemscene.comchemicalbook.com |

| Molecular Formula | C₆HBrF₃I chemicalbook.comchemscene.com |

| Molecular Weight | 336.88 g/mol chemicalbook.comchemscene.com |

Further research is required to fully elucidate the specific physical and chemical properties of this compound, which would enable a more complete understanding of its potential applications.

Properties

IUPAC Name |

1-bromo-3,4,5-trifluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOUXZJVNMNVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378435 | |

| Record name | 1-bromo-3,4,5-trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-02-8 | |

| Record name | 1-bromo-3,4,5-trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3,4,5 Trifluoro 2 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways in Trihalo-iodobenzenes

Influence of Fluorine Substituents on SNAr Reactivity and Regioselectivity

The three fluorine atoms on the 1-bromo-3,4,5-trifluoro-2-iodobenzene ring play a crucial role in activating the molecule for SNAr reactions. Due to their high electronegativity, fluorine atoms are powerful electron-withdrawing groups, operating primarily through the inductive effect. This effect significantly lowers the electron density of the aromatic π-system, making the ring highly electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov The presence of multiple fluorine atoms enhances this activation, rendering the compound much more reactive towards nucleophiles than less halogenated analogues. researchgate.net

The regioselectivity of nucleophilic attack is dictated by the ability of the electron-withdrawing groups to stabilize the resulting Meisenheimer complex. In SNAr reactions, stabilization is most effective when the negative charge developed in the intermediate can be delocalized by substituents at the ortho and para positions relative to the site of attack. researchgate.net For this compound, nucleophilic attack can potentially occur at the carbon atoms bearing the iodine or bromine. The combined electron-withdrawing effect of the fluorine atoms activates all positions, but the specific site of substitution will depend on the nucleophile and reaction conditions. Computational studies on similarly polyhalogenated systems, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, show that kinetic and thermodynamic factors can lead to highly regioselective substitutions. acs.org

Role of Differentiated Halogens (Bromine, Iodine) as Leaving Groups

A distinctive feature of SNAr reactions is the leaving group trend, which is often inverted compared to SN2 reactions. The typical halide leaving group order in SNAr is F > Cl ≈ Br > I. nih.govprinceton.edu This counter-intuitive order arises because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group. researchgate.netacs.org The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, accelerating the initial attack. acs.orgwikipedia.org

However, in this compound, the competition is between bromine and iodine. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. While the rate is primarily determined by the attack step, the facility of leaving group departure (C-X bond cleavage) is not entirely irrelevant, especially if the second step is not significantly faster than the first. In many cross-coupling and substitution reactions involving polyhalogenated aromatics with differentiated halogens, the weaker C-I bond is cleaved preferentially over C-Br or C-Cl bonds. Therefore, in SNAr reactions of this compound, it is highly probable that iodine would serve as the preferential leaving group, leading to substitution at the C-2 position. The relative rates of substitution would be influenced by the specific nucleophile and solvent conditions. organic-chemistry.org

Electrophilic Reactivity of Iodine and Bromine in the Compound

Beyond serving as leaving groups, the iodine and bromine atoms in this compound are also sites of electrophilic reactivity, a characteristic that stems from their ability to be oxidized or to engage in halogen bonding.

Generation and Reactivity of Hypervalent Iodine Species from Iodoarenes

The iodine atom in an iodoarene is readily oxidized to form stable hypervalent iodine compounds, also known as iodanes. wikipedia.org In these species, the iodine atom formally possesses more than eight electrons in its valence shell, existing in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state. princeton.edudiva-portal.org Iodoarenes can be oxidized using various reagents like sodium perborate, m-chloroperoxybenzoic acid (mCPBA), or Oxone to generate useful iodine(III) reagents such as (diacetoxyiodo)arenes (ArI(OAc)₂) or [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs). organic-chemistry.org

The iodine atom in this compound is susceptible to such oxidation. The resulting hypervalent iodine species would be powerful oxidizing agents and electrophiles in their own right. organic-chemistry.orgacs.org These reagents are prized for their low toxicity compared to heavy metal oxidants and are used in a wide array of transformations, including the oxidation of alcohols, α-functionalization of ketones, and the transfer of various functional groups. princeton.eduorganic-chemistry.org The formation of a hypervalent iodine derivative from the title compound would create a highly reactive intermediate capable of further synthetic transformations, potentially incorporating the complex aryl scaffold into other molecules. nih.gov

Halogen Bonding Interactions and Sigma Hole Characteristics

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). acs.org This electrophilicity arises from a region of positive electrostatic potential on the surface of the halogen atom, located along the axis of the R-X covalent bond. This region is termed a σ-hole. researchgate.netmdpi.com

Both bromine and, more significantly, iodine can participate in halogen bonding. The magnitude of the positive potential of the σ-hole, and thus the strength of the halogen bond, increases with the polarizability of the halogen (I > Br > Cl) and is enhanced by the presence of electron-withdrawing groups on the molecule. researchgate.net In this compound, the three strongly electron-withdrawing fluorine atoms significantly increase the positive character of the σ-holes on both the bromine and iodine atoms. Computational studies consistently show that such substitutions lead to stronger halogen bonding interactions. researchgate.netnih.gov The iodine atom, being larger and more polarizable, will possess a more prominent and positive σ-hole than the bromine atom, making it the stronger halogen bond donor. These directional interactions are crucial in crystal engineering, supramolecular chemistry, and rational drug design. wikipedia.org

Table 1: Comparative Properties of Halogens Relevant to Reactivity

| Property | Fluorine (F) | Bromine (Br) | Iodine (I) |

|---|---|---|---|

| Pauling Electronegativity | 3.98 | 2.96 | 2.66 |

| Covalent Bond Strength (C-X in PhX, kJ/mol) | ~535 | ~330 | ~270 |

| Primary Role in SNAr | Activating Group | Leaving Group | Preferential Leaving Group |

| σ-Hole Potential (VS,max) | Generally negligible/negative | Positive, enhanced by EWGs | Strongly positive, enhanced by EWGs |

| Ability to Form Hypervalent Species | No (stable organic) | No (stable organic) | Yes (I(III), I(V)) |

This table provides generalized data for comparison.

Radical Reactions and Mechanistic Insights

The carbon-halogen bonds in this compound are also susceptible to homolytic cleavage, a process where the two electrons in the bond are split, one going to each atom, to form radicals. youtube.comyoutube.com The energy required for this bond cleavage is inversely related to the bond strength. The C-I bond is the weakest carbon-halogen bond in the molecule, making it the most likely site for radical formation.

Homolytic cleavage of the C-I bond can be initiated by various methods, including photolysis (UV irradiation), thermolysis, or through the action of radical initiators. nih.gov Electrochemical methods can also be employed to reduce the aryl iodide, forming a radical anion that subsequently fragments to yield an aryl radical and an iodide ion. pku.edu.cn Mechanistic studies have confirmed the generation of aryl radicals from aryl iodides under various conditions. researchgate.netacs.org

Once formed, the 2-bromo-3,4,5-trifluorophenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. These include hydrogen atom abstraction from a solvent or reagent, addition to unsaturated systems like alkenes or alkynes (e.g., in Giese-type reactions), or participation in radical-mediated cross-coupling cycles. rsc.org The unique substitution pattern of this radical makes it a potentially valuable intermediate for synthesizing complex, highly-functionalized aromatic compounds that would be difficult to access through other means.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application in further chemical transformations. The molecule's reactivity is dominated by the presence of two different halogen atoms, iodine and bromine, attached to a highly fluorinated benzene (B151609) ring. This substitution pattern creates a unique electronic and steric environment that dictates its behavior under various conditions. The compound is generally stable under standard ambient conditions when protected from light.

Research into the chemical reactivity of this compound has primarily focused on its utility in cross-coupling reactions, which inherently provides insight into its degradation under specific catalytic conditions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond, making the iodine atom the more reactive site. This reactivity difference is a cornerstone of its synthetic applications and a primary pathway for its controlled degradation.

Reactivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. In palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings, the reaction can be directed to the more labile C-I bond. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. scholarscentral.com For dihalogenated substrates like 1-bromo-4-iodobenzene, the coupling selectively occurs at the iodide position. researchgate.net This is because the oxidative addition of the C-I bond to the palladium(0) catalyst is much faster than the oxidative addition of the C-Br bond. researchgate.netnih.gov This principle allows for the predictable, stepwise degradation of the parent molecule into new products. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. scholarscentral.comnih.gov

Suzuki-Miyaura Coupling: Similar selectivity is observed in Suzuki couplings, which pair an organoboron compound with an aryl halide. nih.govresearchgate.net The relative rate of the initial oxidative addition step follows the order I > Br > Cl, meaning the C-I bond will react preferentially. nih.gov This allows for the selective replacement of the iodine atom while leaving the bromine atom intact for subsequent transformations.

The table below summarizes the conditions under which this compound is expected to undergo controlled degradation via cross-coupling reactions.

| Reaction Type | Reagents & Conditions | Primary Degradation Pathway | Resulting Product Class |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base (e.g., Et₃N), Room temperature. researchgate.netscholarscentral.com | Selective cleavage of the C-I bond and formation of a new C-C bond. | 2-Alkynyl-1-bromo-3,4,5-trifluorobenzene |

| Suzuki-Miyaura Coupling | Boronic acid (or ester), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Aqueous or organic solvent, Elevated temperature. nih.govresearchgate.net | Selective cleavage of the C-I bond and formation of a new C-C bond. | 2-Aryl(or vinyl)-1-bromo-3,4,5-trifluorobenzene |

Photochemical Stability and Degradation

Halogenated aromatic compounds are known to be susceptible to photochemical degradation. researchgate.netscholarscentral.com While specific studies on this compound are not prevalent, the degradation pathways can be inferred from related compounds. The energy from UV light can induce homolytic cleavage of the carbon-halogen bonds. The bond dissociation energy decreases in the order C-F > C-Cl > C-Br > C-I.

Consequently, the C-I bond is the most likely site for initial photochemical cleavage, followed by the C-Br bond. Research on polyhalogenated carbazoles has shown that photochemical degradation rates increase with the number of halogen substituents and that reductive debromination is a key pathway. nih.gov This suggests that exposure to sunlight or artificial UV sources would likely lead to the stepwise removal of iodine and then bromine, generating radical intermediates that could react with the solvent or other species.

Thermal Stability

The thermal stability of this compound is also dictated by the relative strengths of its carbon-halogen bonds. The C-I bond, being the weakest, would be the first to break upon significant heating, leading to thermal decomposition. While specific temperature thresholds for this compound are not documented in the reviewed literature, it is stable enough for synthetic procedures that require heating, such as some Suzuki coupling reactions which can be run at temperatures up to 80-100 °C. researchgate.net Decomposition at higher temperatures would likely proceed through the homolytic cleavage of the C-I bond, followed by the C-Br bond.

Microbial Degradation

The biodegradation of highly halogenated aromatic compounds is often challenging for microorganisms. researchgate.net Studies on fluorinated benzenes show that degradation rates tend to decrease as the number of fluorine substituents increases. researchgate.net However, some bacterial strains are capable of metabolizing halobenzenes, typically initiating the process with a dioxygenase enzyme to form dihydroxylated intermediates. nih.gov Dehalogenation can occur at various stages of the metabolic pathway. Given its polyhalogenated nature, this compound is expected to be recalcitrant to microbial degradation, though specific studies are lacking.

The following table outlines the predicted stability and degradation pathways under various non-catalytic conditions, based on established chemical principles.

| Condition | Predicted Stability | Likely Degradation Pathway | Potential Degradation Product(s) |

| Thermal (High Temp.) | Unstable | Homolytic cleavage of the C-I bond, followed by the C-Br bond. | 1-Bromo-3,4,5-trifluorophenyl radical, Iodine radical, further decomposition products. |

| Photochemical (UV Light) | Unstable | Homolytic cleavage of the C-I bond, followed by the C-Br bond. researchgate.netnih.gov | Reductive deiodination/debromination products (e.g., 1-bromo-3,4,5-trifluorobenzene) in the presence of a hydrogen donor. |

| Strong Acid | Generally Stable | Protonation is unlikely to lead to C-X bond cleavage under typical conditions. | No significant degradation expected. |

| Strong Base (non-coupling) | Moderately Stable | Potential for slow nucleophilic aromatic substitution, likely at the iodine-bearing carbon. | 2-Bromo-4,5,6-trifluorophenol or other substitution products depending on the nucleophile. |

| Oxidative Conditions | Generally Stable | The aromatic ring is deactivated by the electron-withdrawing halogens. | No significant degradation expected under standard oxidative conditions. |

| Reductive Conditions | Moderately Unstable | Reductive dehalogenation, preferentially at the C-I bond. | 1-Bromo-3,4,5-trifluorobenzene. |

Spectroscopic Data for this compound Not Publicly Available

While commercial suppliers list this compound, confirming its synthesis and availability, the associated characterization data required to populate a detailed spectroscopic analysis is not provided. chemscene.combldpharm.com Searches for publications detailing the synthesis and subsequent spectroscopic analysis of this specific molecule did not yield any results containing the necessary experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, or IR spectroscopy.

Information is available for related isomers, such as 1-bromo-3,4,5-trifluorobenzene. nih.govgoogle.commagritek.comtcichemicals.com For this related compound, spectral data including NMR and mass spectrometry are documented. However, the substitution of a hydrogen atom with an iodine atom at the C2 position in the target molecule, this compound, would significantly alter the chemical environment of the aromatic ring. This change would lead to substantial differences in the resulting spectra, particularly in the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the molecular ion peak in mass spectrometry and the vibrational modes in IR spectroscopy.

Consequently, without access to experimental data specific to this compound, a scientifically accurate and detailed article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3,4,5 Trifluoro 2 Iodobenzene

Vibrational Spectroscopy for Functional Group Identification and Fingerprinting

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about a molecule's vibrational modes. When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, corresponds to the specific vibrational frequencies of the molecule's functional groups.

For 1-Bromo-3,4,5-trifluoro-2-iodobenzene, a Raman spectrum would reveal a series of characteristic peaks corresponding to the vibrations of its substituted benzene (B151609) ring. Key vibrational modes that would be expected include:

C-F Stretching: The carbon-fluorine bonds are strong and would produce intense peaks in the Raman spectrum, typically in the region of 1000-1400 cm⁻¹. The presence of three adjacent C-F bonds would likely lead to a complex pattern of symmetric and asymmetric stretching modes.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a lower frequency, generally in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.

C-I Stretching: The carbon-iodine bond is the weakest and heaviest of the carbon-halogen bonds in the molecule, and its stretching vibration would be found at the lowest frequency, typically between 450 and 600 cm⁻¹.

Aromatic C-C Stretching: The benzene ring itself has characteristic stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region.

Ring Breathing Modes: A symmetric radial expansion and contraction of the benzene ring, known as the ring breathing mode, would also be present and is often a strong Raman scatterer.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretching | ~3050-3100 |

| Aromatic C-C Stretching | ~1400-1600 |

| C-F Stretching | ~1000-1400 |

| C-Br Stretching | ~500-650 |

| C-I Stretching | ~450-600 |

| Benzene Ring Breathing | ~990-1010 |

| C-C-C Deformation | ~600-700 |

Note: The values in this table are approximate and based on typical ranges for these functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state molecular geometry. The analysis would precisely determine the spatial relationship between the bromine, iodine, and three fluorine atoms attached to the benzene ring.

A Ph.D. thesis from the Ludwig-Maximilians-Universität München details the synthesis and crystal structure analysis of this compound. uni-muenchen.de This work would contain the definitive crystallographic data for the compound. The key parameters that would be elucidated from such a study include:

Bond Lengths: The precise lengths of the C-Br, C-I, C-F, and C-C bonds within the molecule. These values can provide insight into the electronic effects of the various halogen substituents on the aromatic ring.

Bond Angles: The angles between the atoms in the benzene ring and the angles of the substituents relative to the ring. This information is crucial for understanding any steric strain or distortion from an ideal planar geometry.

Intermolecular Interactions: The crystallographic data would also reveal how the molecules pack together in the crystal lattice. This can highlight the presence of significant intermolecular interactions, such as halogen bonding (e.g., I···Br, I···F interactions) or π-π stacking between the aromatic rings. These interactions play a critical role in determining the physical properties of the solid.

Table 2: Illustrative X-ray Crystallographic Data for a Halogenated Benzene

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.32 |

| b (Å) | 12.89 |

| c (Å) | 35.14 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4684 |

| Z | 4 |

| C-I Bond Length (Å) | ~2.10 |

| C-Br Bond Length (Å) | ~1.90 |

| C-F Bond Length (Å) | ~1.35 |

Note: The data in this table is for illustrative purposes based on a similar structure and does not represent the actual data for this compound. The definitive data is contained within the cited thesis. uni-muenchen.dersc.org

Computational Chemistry and Theoretical Studies on 1 Bromo 3,4,5 Trifluoro 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 1-Bromo-3,4,5-trifluoro-2-iodobenzene at a molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com For halogenated benzenes, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are effective for optimizing molecular geometry and calculating vibrational frequencies. researchgate.netresearchgate.net

In the study of related molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene, DFT calculations have been used to determine optimized bond lengths and angles that show excellent agreement with experimental values. researchgate.net Such calculations for this compound would elucidate the precise three-dimensional arrangement of its atoms. Furthermore, DFT is used to calculate global reactivity descriptors, which predict the chemical behavior of the molecule. mdpi.com

Table 1: Key Reactivity Descriptors Calculated with DFT

| Descriptor | Symbol | Significance for this compound |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |

| Energy Gap | ΔE | Difference between EHOMO and ELUMO; relates to molecular stability and reactivity. |

| Electronegativity | χ | Measures the power of the molecule to attract electrons. mdpi.com |

| Chemical Hardness | η | Measures the resistance of the molecule to change its electron configuration. mdpi.com |

| Chemical Softness | S | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electrophilicity Index | ω | Measures the propensity of the molecule to act as an electrophile. mdpi.com |

These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative basis for understanding the molecule's reactivity in various chemical environments. researchgate.net

For more precise energy and interaction calculations, particularly for systems involving non-covalent interactions, ab initio methods like Møller-Plesset perturbation theory (MP2) are employed. While computationally more demanding than DFT, MP2 provides a more accurate description of electron correlation, which is crucial for studying phenomena like halogen bonding. researchgate.net

In studies of halogen-bonding involving fluorinated iodobenzenes, MP2 calculations have been essential for accurately determining interaction energies with Lewis bases. researchgate.net For this compound, MP2 calculations could provide benchmark data for the strength of its interactions, refining the insights gained from DFT.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, electron-deficient. These are sites prone to nucleophilic attack.

Green/Yellow Regions : Indicate neutral or near-zero potential.

For halogenated benzenes, particularly those with highly electronegative fluorine atoms and a large, polarizable iodine atom, the MEP map is highly informative. Studies on related molecules like pentafluoro-iodobenzene show a region of positive potential, often called a "σ-hole," on the iodine atom along the extension of the C-I covalent bond. researchgate.netresearchgate.net This positive region is a key feature driving halogen bonding. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which in turn enhances the positive character of the σ-hole on the iodine. researchgate.netresearchgate.net

For this compound, an MEP analysis would be expected to show a significant positive σ-hole on the iodine atom, making it a strong electrophilic site and a potent halogen bond donor. A smaller positive region might also be present on the bromine atom. The trifluorinated benzene (B151609) ring would likely exhibit a more negative potential compared to the halogen substituents.

Theoretical Investigations of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). researchgate.netacs.org The presence of electron-withdrawing groups, such as fluorine atoms, on the aromatic ring significantly strengthens the halogen bond donor capacity of iodine and bromine. researchgate.netmdpi.com

Theoretical studies on compounds like 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) demonstrate that such molecules can form multiple strong C-I⋯N halogen bonds with Lewis bases. mdpi.com For this compound, computational investigations would focus on:

Interaction Energies : Calculating the strength of halogen bonds formed with various acceptors (e.g., pyridines, anions). mdpi.comrsc.org

Geometrical Parameters : Determining the bond lengths (e.g., I···N distance) and angles (e.g., C-I···N angle), which are typically close to 180°. mdpi.com

Competition with other interactions : Analyzing the interplay between halogen bonding and other non-covalent forces, such as π-π stacking, which can influence the final supramolecular structure. mdpi.comrsc.org

The iodine atom in this compound is expected to be a significantly stronger halogen bond donor than the bromine atom due to its greater polarizability and the resulting larger σ-hole. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the energetic barrier that must be overcome. Locating and characterizing the geometry and energy of a transition state is crucial for understanding reaction kinetics and mechanisms. For a molecule like this compound, which is often used as an intermediate in organic synthesis, transition state calculations could be used to:

Model its participation in cross-coupling reactions (e.g., Suzuki, Stille).

Investigate the regioselectivity of nucleophilic aromatic substitution reactions.

Elucidate the mechanism of its synthesis or further derivatization.

These calculations involve sophisticated algorithms to find the first-order saddle point on the potential energy surface corresponding to the transition state. The vibrational frequency analysis of the transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules.

Vibrational Frequencies (IR/Raman): DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, typically show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic bands, such as C-F, C-Br, C-I, and C-C stretching and bending modes, confirming its structural integrity.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. While specific calculated data for this compound is not available, studies on a wide range of related fluoro- and bromo-substituted benzenes have demonstrated that predicted chemical shifts can be very close to experimental values, often with an RMS error of less than 0.1 ppm for ¹H NMR. liverpool.ac.uk

Table 2: Illustrative Example of Predicted vs. Experimental ¹H NMR Shifts for a Related Compound (1,2,3-trifluoro-5-bromobenzene)

| Proton Position | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| 4 | 7.163 | 7.076 | 0.087 |

| 6 | 7.163 | 7.076 | 0.087 |

| Data derived from a study on related compounds to illustrate the predictive power of the method. liverpool.ac.uk |

Such predictive calculations are invaluable for assigning signals in complex spectra and for confirming the constitution of newly synthesized compounds like this compound.

Strategic Applications in Organic Synthesis

Role as a Versatile Building Block for Densely Functionalized Molecules

The primary utility of 1-bromo-3,4,5-trifluoro-2-iodobenzene stems from the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive and thus easier to break than the carbon-bromine (C-Br) bond. This reactivity hierarchy allows for selective, stepwise reactions at specific sites on the aromatic ring.

Chemists can exploit this property to introduce a functional group at the iodine-bearing position while leaving the bromine atom untouched for a subsequent, different transformation. This orthogonal reactivity is fundamental to its role as a building block for densely functionalized molecules, where multiple, distinct substituents are installed in a controlled manner. This approach is highly effective for rapidly and efficiently generating molecular complexity from readily available polyhalogenated precursors. nih.gov

The general reactivity trend for carbon-halogen bonds in such selective reactions is well-established.

| Bond Type | Relative Reactivity in Cross-Coupling |

| C-I (Iodo) | Highest |

| C-Br (Bromo) | Intermediate |

| C-Cl (Chloro) | Low |

| C-F (Fluoro) | Lowest (Generally unreactive) |

This table reflects the general trend of bond stability, where the order is C-Cl > C-Br > C-I. tue.nl

Precursor for Advanced Fluorinated Organic Materials

The incorporation of fluorine into organic molecules dramatically alters their chemical, physical, and biological properties. tcichemicals.com Fluorine can enhance lipophilicity, improve metabolic stability, and modulate electronic characteristics. Consequently, fluorinated compounds are of immense interest in materials science for applications such as organic light-emitting diodes (OLEDs) and liquid crystals. tcichemicals.comnbinno.com

This compound serves as a key "fluorinated building block". bldpharm.comtcichemicals.com By using this molecule as a starting point, the trifluorophenyl moiety can be integrated into larger polymeric or macromolecular systems. The resulting advanced materials are endowed with the unique properties conferred by the fluorine atoms, making this compound a valuable precursor in the development of next-generation fluorinated materials.

Intermediates in the Synthesis of Complex Organic Scaffolds

The ability to perform sequential, site-selective cross-coupling reactions makes this compound an ideal intermediate for synthesizing complex organic scaffolds. nih.gov For example, a Sonogashira coupling could be performed at the C-I bond, followed by a Suzuki or Buchwald-Hartwig amination at the C-Br bond. This one-pot or stepwise functionalization enables the construction of intricate, multi-substituted aromatic systems that would be challenging to prepare using other methods. The synthesis of complex heterocyclic structures, such as functionalized pteridines, often relies on the strategic use of halogenated intermediates to build the core framework. nih.gov This highlights the importance of polyhalogenated arenes in creating diverse and complex molecular architectures for various chemical and pharmaceutical applications. nih.gov

Development of Novel Reagents and Catalysts from Polyhalogenated Arenes

Polyhalogenated arenes are not only precursors to target molecules but also to novel reagents and catalysts. nih.gov The bromo and iodo groups in this compound can be transformed into other functional groups that are useful for catalysis. For instance, conversion of the C-Br or C-I bond to a phosphine (B1218219) or an N-heterocyclic group can yield new ligands for transition metals. The persistent trifluorophenyl backbone would electronically influence the metal center, potentially leading to catalysts with unique reactivity or selectivity.

Furthermore, iodoarenes are precursors to hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.org These compounds are powerful and versatile oxidizing agents used in a wide array of organic transformations. By analogy, functionalization of this compound could lead to the development of new, fluorinated hypervalent iodine reagents, expanding the toolkit available to synthetic chemists.

Mechanistic Research on Environmental and Biological Interactions of Polyhalogenated Aromatics

Understanding of Biotransformation Pathways for 1-Bromo-3,4,5-trifluoro-2-iodobenzene

No studies were identified that investigated the biotransformation pathways of this compound. Research on other PHAHs indicates that biotransformation is a critical process in determining their biological activity and potential for toxicity.

Induction and Activity of Biotransformation Enzymes (e.g., UDP-glucuronyl transferases)

There is no available data on whether this compound can induce or is a substrate for biotransformation enzymes such as UDP-glucuronyl transferases. For other PHAHs, the induction of these enzymes can significantly alter the metabolism and clearance of both the compounds themselves and endogenous molecules. nih.govresearchgate.nettandfonline.com

Formation and Reactivity of Phenolic Metabolites in Biotransformation

No information exists regarding the formation of phenolic metabolites from this compound. The formation of such metabolites is a common step in the biotransformation of aromatic compounds and can lead to either detoxification or the generation of more reactive and potentially toxic intermediates. acs.orgnih.govresearchgate.netoup.comacs.org

Molecular Mechanisms of Interaction with Aryl Hydrocarbon Receptor (AhR)

There is no research available on the interaction between this compound and the Aryl Hydrocarbon Receptor (AhR). The AhR is a key regulator of cellular responses to many environmental contaminants, and its activation by PHAHs is a well-established mechanism of toxicity. nih.govnih.govmdpi.commdpi.com The ability of a compound to bind to and activate the AhR is highly dependent on its specific chemical structure.

Research on the Molecular Influence of this compound on Endogenous Ligand Levels (e.g., Vitamin A, Thyroid Hormones)

No studies have been conducted to assess the impact of this compound on the levels of endogenous ligands such as vitamin A and thyroid hormones. Many PHAHs are known to disrupt the homeostasis of these essential signaling molecules, which can have profound effects on development and physiological function. nih.govresearchgate.nettandfonline.comnih.govresearchgate.netdntb.gov.uamdpi.com

Environmental Partitioning Behavior and Transformation Studies for this compound

There is a lack of data on the environmental fate and behavior of this compound. This includes its partitioning into different environmental compartments (e.g., water, soil, air) and its potential for environmental transformation through processes such as microbial degradation or photodegradation. science.govnih.govnih.govasm.orgasm.org

Emerging Research Directions and Future Outlook

Development of Greener Synthetic Routes for Polyhalogenated Arenes

The synthesis of polyhalogenated arenes, including derivatives of 1-Bromo-3,4,5-trifluoro-2-iodobenzene, has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. Recognizing the environmental impact, a significant research thrust is the development of more sustainable and greener synthetic methodologies. nih.gov Key strategies include the use of less toxic solvents, such as water or biodegradable alternatives, and the replacement of hazardous chemicals with more benign options. nih.gov For instance, persulfate-promoted benzannulation reactions in water are being explored for the synthesis of polyfunctionalized benzenes, offering a metal-free and more environmentally friendly approach. nih.gov

Another avenue of green synthesis involves microwave-assisted and ultrasound-assisted reactions, which can accelerate reaction times, reduce energy consumption, and often lead to cleaner products with higher yields. nih.gov The use of catalytic systems, particularly those involving earth-abundant metals, is also a focal point. These approaches aim to minimize waste and avoid the use of stoichiometric amounts of toxic reagents. The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, with a focus on atom economy and the reduction of environmental pollution. nih.gov

Exploration of C-H Functionalization in Highly Substituted Systems

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of highly substituted systems like this compound, the selective activation of a specific C-H bond presents a formidable challenge due to the presence of multiple deactivating and directing halogen substituents.

Recent advances have focused on the development of catalytic systems that can achieve high regioselectivity in C-H functionalization. wikipedia.org These methods often employ directing groups to guide the catalyst to a specific C-H bond. wikipedia.org However, a growing area of interest is the development of non-covalent interaction-based strategies, where transient interactions between the substrate and catalyst direct the functionalization to a desired position, such as the meta-position, which is traditionally difficult to access. nih.gov The application of palladium/norbornene cooperative catalysis has also shown promise in the difunctionalization of arenes. uchicago.edu For polyhalogenated arenes, the ability to selectively functionalize the sole C-H bond would open up new avenues for creating complex molecular architectures.

Advanced Catalysis for Selective Transformations

The presence of multiple, distinct halogen atoms (bromine, iodine, and fluorine) on the benzene (B151609) ring of this compound makes it an ideal substrate for studying and developing advanced catalytic methods for selective transformations. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for sequential, site-selective cross-coupling reactions. nih.gov

Researchers are actively exploring novel catalyst and ligand designs to enhance the selectivity of these transformations. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, can be tuned to selectively react at the more labile C-I bond, leaving the C-Br bond intact for subsequent functionalization. nih.gov Emerging strategies focus on ligand- and additive-controlled reactions, as well as photochemically initiated processes, to achieve unprecedented levels of selectivity. nih.gov These advancements are crucial for the efficient synthesis of complex, unsymmetrically substituted aromatic compounds from readily available polyhalogenated precursors.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental aspect of advancing the chemistry of polyhalogenated arenes is to gain a deeper understanding of their structure-reactivity relationships. The interplay of electronic and steric effects of the halogen substituents governs the reactivity and regioselectivity of various reactions. For example, the electron-withdrawing nature of fluorine atoms significantly influences the electrophilicity of the aromatic ring.

Computational and experimental studies are being employed to quantify these effects. libretexts.orgrsc.org For instance, the Hammett equation and its modifications are used to correlate substituent effects with reaction rates and equilibrium constants. libretexts.org Modern computational tools, such as Density Functional Theory (DFT), allow for the detailed modeling of reaction pathways and transition states, providing insights into the factors that control reactivity. nih.gov A comprehensive understanding of how the specific arrangement of halogens in molecules like this compound dictates their chemical behavior is essential for predicting reaction outcomes and designing new synthetic strategies. rsc.orgresearchgate.net

Computational Design of New Polyhalogenated Molecules with Tailored Properties

The convergence of computational chemistry and machine learning is revolutionizing the design of new molecules with specific, tailored properties. eurekalert.orgrsc.org For polyhalogenated compounds, computational methods can be used to predict properties such as electronic structure, reactivity, and potential for use in functional materials. researchgate.net

By systematically modifying the substitution pattern of halogens on an aromatic core in silico, researchers can explore a vast chemical space and identify candidate molecules with desired characteristics without the need for laborious and time-consuming synthesis. eurekalert.org For example, computational screening can identify polyhalogenated arenes with optimal electronic properties for applications in organic electronics or with specific binding affinities for use in drug discovery. nih.gov The use of large language models in protein design is also inspiring new approaches to designing small molecules. researchgate.net This in silico design process accelerates the discovery of novel, high-value polyhalogenated molecules.

Expansion of Applications in Functional Materials Chemistry

Polyhalogenated aromatic compounds are increasingly being investigated for their potential applications in functional materials chemistry. The introduction of multiple halogen atoms can significantly alter the electronic properties, crystal packing, and intermolecular interactions of organic molecules, making them suitable for a variety of applications. For instance, fluorinated and chlorinated aromatic compounds are used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). aarti-industries.com

The unique substitution pattern of this compound and related compounds makes them attractive building blocks for the synthesis of novel organic semiconductors, polymers, and other advanced materials. The ability to selectively functionalize the different halogen positions allows for the precise tuning of the material's properties. As the demand for new materials with enhanced performance characteristics grows, the exploration of polyhalogenated arenes as key synthetic intermediates is expected to expand significantly.

Q & A

Basic Question: What are the established synthetic routes for 1-Bromo-3,4,5-trifluoro-2-iodobenzene, and how is yield optimized?

Answer:

The compound is typically synthesized via sequential halogenation strategies. A Metal-Halogen exchange reaction (e.g., using Grignard or organolithium reagents) can introduce iodine at the ortho position relative to bromine, as demonstrated in analogous diiodoarene syntheses . For optimization, reaction temperature (-78°C to 0°C) and stoichiometric control of iodine sources (e.g., I₂ or NIS) are critical to minimize polyhalogenation byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/DCM) or recrystallization (ethanol/water) achieves >95% purity. Reported yields range from 60–75%, depending on halogenation sequence .

Advanced Question: How does the steric and electronic environment influence regioselective halogenation in polyhalogenated benzene derivatives like this compound?

Answer:

The bromine atom at position 1 acts as a strong electron-withdrawing group, directing iodine substitution to the ortho position (position 2) via resonance and inductive effects. Fluorine substituents at positions 3, 4, and 5 create a sterically hindered environment, favoring halogenation at the less crowded position 2. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Competing pathways, such as undesired meta-substitution, are suppressed using bulky ligands (e.g., PPh₃) in catalytic systems .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 19F NMR : Distinct fluorine environments (e.g., para-fluorine vs. meta-fluorine) produce split peaks. For this compound, three non-equivalent fluorines yield three distinct multiplets in the 19F spectrum .

- 1H NMR : Aromatic protons (if present) show coupling with adjacent fluorines (J = 8–12 Hz).

- MS (EI) : Molecular ion peaks at m/z 316 (M⁺) with isotopic patterns confirming Br and I presence .

Advanced Question: How can J-coupling patterns in 19F NMR resolve structural ambiguities in halogenated benzene derivatives?

Answer:

J-coupling between adjacent 19F nuclei (e.g., 3JFF) and coupling with neighboring 1H or 13C nuclei provide structural fingerprints. For example, in this compound, the fluorine at position 4 couples with both positions 3 and 5 (J = 18–22 Hz), while fluorines at 3 and 5 show mutual coupling. This creates a complex multiplet structure, distinguishing it from isomers like 1-Bromo-2,4,5-trifluorobenzene, where fluorines at positions 4 and 5 are non-equivalent .

Basic Question: What methods ensure purity assessment of this compound in research settings?

Answer:

- GC-MS : Quantifies volatile impurities (e.g., residual solvents like THF).

- HPLC (C18 column) : Resolves non-volatile byproducts (e.g., diiodinated contaminants) using acetonitrile/water gradients.

- Elemental Analysis : Validates Br and I content (±0.3% tolerance) .

Advanced Question: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

The compound is moisture- and light-sensitive due to the C-I bond’s lability. Storage under argon at -20°C in amber vials prevents decomposition. Accelerated stability studies (40°C/75% RH for 14 days) can assess degradation pathways, with LC-MS identifying breakdown products like deiodinated species .

Basic Question: What are its primary applications in pharmaceutical research?

Answer:

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aromatic motifs into drug candidates (e.g., kinase inhibitors). The iodine substituent enables further functionalization via Ullmann or Buchwald-Hartwig aminations .

Advanced Question: How do mechanistic studies inform the design of catalytic systems for its functionalization?

Answer:

Kinetic studies (e.g., Eyring plots) reveal whether oxidative addition (Pd⁰ → PdII) or transmetalation is rate-limiting in cross-couplings. Bulky ligands (XPhos) enhance selectivity for C-I over C-Br activation. In situ XAS spectroscopy can monitor Pd catalyst speciation during reactions .

Basic Question: What regulatory considerations apply to its use in the EU?

Answer:

Under REACH, the compound’s CAS RN (175278-11-2) requires registration for quantities >1 ton/year. Safety data sheets must detail hazards (e.g., skin irritation, environmental toxicity) per CLP regulations .

Advanced Question: How can contradictory literature data on its physical properties be resolved?

Answer:

Discrepancies in melting points (e.g., 46–48°C vs. 50–52°C) may arise from polymorphic forms or purity variations. Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) identifies true melting points. Collaborative interlaboratory studies using standardized samples ensure data consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.